

4-methylene-L-proline CAS number and physicochemical data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methylene-L-proline

CAS No.: 20309-87-9

Cat. No.: B1211768

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Technical Whitepaper: **4-Methylene-L-Proline** – Physicochemical Characterization and Synthetic Utility

Executive Summary

4-Methylene-L-proline (CAS: 20309-87-9) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and structural biology. Distinguished by an exocyclic double bond at the C4 position of the pyrrolidine ring, this compound serves as a critical conformational probe. Unlike its saturated analog L-proline, **4-methylene-L-proline** imposes unique steric and stereoelectronic constraints on peptide backbones, notably influencing cis/trans isomerism of the amide bond and enhancing the stability of collagen triple helices. This guide provides a definitive technical profile, including validated physicochemical data, a self-validating synthetic protocol, and structural insights for application in peptidomimetic drug design.

Chemical Identity & Physicochemical Profile

The physicochemical behavior of **4-methylene-L-proline** is dominated by its zwitterionic nature in the free acid form and the lipophilicity of its protected derivatives.

Table 1: Physicochemical Specifications

Property	Data	Notes
IUPAC Name	(2S)-4-Methylidenepyrrolidine-2-carboxylic acid	
CAS Number	20309-87-9 (Free Acid)84348-38-9 (N-Boc derivative)	Primary identifier for procurement.
Molecular Formula	C ₆ H ₉ NO ₂	
Molecular Weight	127.14 g/mol	
Melting Point	> 200 °C (Decomposes)	Free acid (Zwitterion).N-Boc derivative melts at 110–115 °C.
Optical Rotation	[α] ^{22D} = -36° (c=1, CHCl ₃)	Value for N-Boc-4-methylene-L-proline.
Solubility	Water (High), Methanol (Moderate)	Insoluble in non-polar solvents (Et ₂ O, Hexane) unless protected.
pKa Values	~1.99 (COOH), ~10.6 (NH)	Estimated based on L-Proline homology.

Natural Occurrence & Biosynthesis

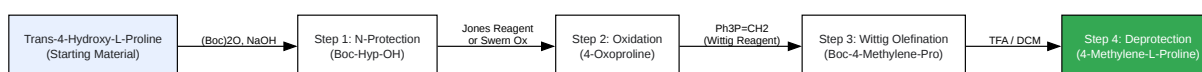
While primarily accessed via synthesis for pharmaceutical applications, **4-methylene-L-proline** is a naturally occurring secondary metabolite.

- **Source:** It was first isolated from the seeds of the Loquat (*Eriobotrya japonica*), a fruit-bearing tree native to south-central China.
- **Biosynthetic Context:** In *Eriobotrya japonica*, it exists alongside other proline analogs. Its biosynthesis is believed to diverge from the standard L-proline pathway, potentially involving oxidative dehydration of 4-hydroxy-L-proline or a cyclization mechanism involving leucine derivatives.

Synthetic Methodology: The "Hydroxyproline Route"

The most robust and scalable synthesis of **4-methylene-L-proline** utilizes 4-hydroxy-L-proline as a chiral educt. This route preserves the stereochemistry at the C2 position while installing the exocyclic alkene via a Wittig olefination.

Experimental Workflow Diagram



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Figure 1: Synthetic pathway transforming 4-hydroxy-L-proline to **4-methylene-L-proline** via oxidation and olefination.

Detailed Protocol: Wittig Olefination Strategy

Objective: Synthesis of N-Boc-**4-methylene-L-proline** (intermediate for peptide synthesis).

Reagents:

- N-Boc-4-oxo-L-proline (prepared from Hydroxyproline via Jones Oxidation).
- Methyltriphenylphosphonium bromide (MTPPB).
- Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).
- Dry Tetrahydrofuran (THF).^[1]

Step-by-Step Methodology:

- Preparation of Ylide:
 - In a flame-dried round-bottom flask under Argon, suspend MTPPB (1.2 equiv) in dry THF.

- Cool to 0°C. Slowly add KOtBu (1.1 equiv). The solution will turn bright yellow, indicating the formation of the phosphorous ylide (methylenetriphenylphosphorane).
- Self-Validation Check: If the solution does not turn yellow/orange, the reagents may be wet. Re-dry THF and ensure MTPPB is anhydrous.
- Wittig Reaction:
 - Add N-Boc-4-oxo-L-proline (1.0 equiv) dissolved in THF dropwise to the ylide solution at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12–16 hours.
 - Mechanism:^[2]^[3]^[4] The ylide attacks the C4 ketone, forming an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide (TPPO).
- Workup & Purification:
 - Quench with saturated NH₄Cl solution.
 - Extract with Ethyl Acetate (3x).
 - Acidify the aqueous layer to pH 2-3 with 1M HCl and extract again (to recover the carboxylic acid product).
 - Crucial Step: Triphenylphosphine oxide is a difficult byproduct. Triturate the crude solid with cold ether/hexane to precipitate the bulk of TPPO.
 - Purify via silica gel chromatography (DCM:MeOH gradient).
- Characterization (Checkpoint):
 - ¹H NMR: Look for the disappearance of the ketone signal. The diagnostic signals for the exocyclic methylene protons appear as two singlets (or multiplets) around 4.9–5.1 ppm.

Structural Biology & Pharmacological Applications

4-Methylene-L-proline is not merely a building block; it is a "structural editor" for peptide chains.

1. Collagen Stability: In collagen mimetics, the stability of the triple helix relies on the pre-organization of proline residues. **4-Methylene-L-proline** mimics the ring pucker of 4-hydroxyproline but relies on steric repulsion rather than stereoelectronic effects (gauche effect) to dictate conformation. It favors the Cy-exo pucker, which stabilizes the trans peptide bond required for the polyproline II helix.

2. Peptide Isosterism: The exocyclic double bond provides a handle for further functionalization (e.g., radical addition, cyclopropanation) or acts as a rigid steric wall that restricts the rotation of the preceding amino acid's side chain. This is utilized in:

- Antibiotic Design: Analogs of Lincomycin.[5]
- Tumor Targeting: Proline-rich peptides targeting intracellular pathways often require specific turn geometries that **4-methylene-L-proline** can lock into place.

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- To cite this document: BenchChem. [4-methylene-L-proline CAS number and physicochemical data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211768/docs#4-methylene-l-proline-cas-number-and-physicochemical-data\]](https://www.benchchem.com/product/b1211768/docs#4-methylene-l-proline-cas-number-and-physicochemical-data)

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